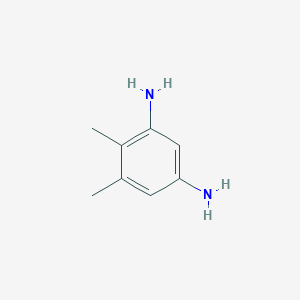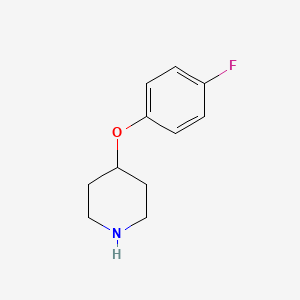![molecular formula C19H14N2O2 B1274979 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 60986-80-3](/img/structure/B1274979.png)
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
概述
描述
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diphenylisoxazole with methylating agents in the presence of a base to introduce the methyl group at the 5-position. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups, which can be further explored for their biological activities .
科学研究应用
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
5-Methyl-3,4-diphenylisoxazole: Another isoxazole derivative with similar structural features but different biological activities.
3,6-Diphenylisoxazole: Lacks the methyl group at the 5-position, leading to different chemical and biological properties.
4,5-Dihydro-5-methyl-3,4-diphenylisoxazole:
Uniqueness: 5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research and drug development .
属性
IUPAC Name |
5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDUGHNYMJGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401226 | |
| Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60986-80-3 | |
| Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) interact with its target, the metabotropic glutamate receptor 7 (mGluR7), and what are the downstream effects of this interaction?
A1: MDIP acts as an allosteric antagonist of mGluR7. [] This means it binds to a site on the receptor different from the site where the natural ligand, glutamate, binds. Binding of MDIP prevents the receptor from being activated by glutamate. [] This antagonism was demonstrated by MDIP's ability to inhibit the effects of the mGluR7 agonist, L-AP4 (l-(+)-2-amino-4-phosphonobutyric acid), in various cellular assays. [] For example, MDIP inhibited L-AP4-induced intracellular calcium mobilization and reversed L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7. []
Q2: What is the relationship between the structure of MDIP and its activity on mGluR7?
A2: While the provided research primarily focuses on the pharmacological characterization of MDIP, it also explores the structure-activity relationship (SAR) by introducing a chemically modified derivative, MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one). [] MMPIP demonstrated higher potency than MDIP in some assays, suggesting that modifications to the phenyl ring of MDIP can influence its interaction with mGluR7 and its antagonistic activity. [] Further research exploring a wider range of MDIP analogs could provide a more comprehensive understanding of the structural features essential for its mGluR7 antagonism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

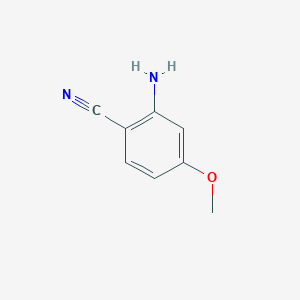
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)
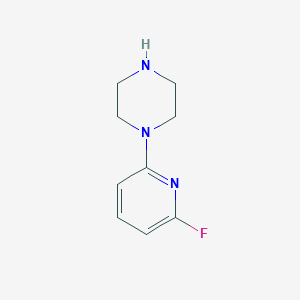
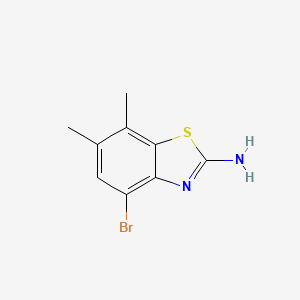
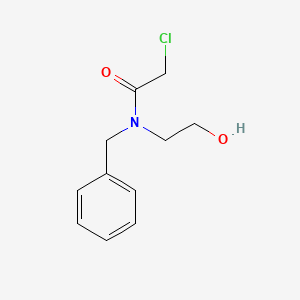

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

